![molecular formula C31H22O2 B11927338 (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)
(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] is a chiral compound that exhibits axial chirality due to the hindered rotation around the central carbon-carbon bond. This compound is part of the binaphthalene family, which is known for its stability and resistance to racemization. The unique structure of this compound makes it an important ligand in asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] can be achieved through several methods. One common approach involves the asymmetric oxidative coupling of 2-naphthol using copper(II) chloride as an oxidant. The chiral ligand in this reaction is (S)-(+)-amphetamine . Another method involves the use of iron(III) chloride as an oxidant, where the mechanism includes the complexation of iron(III) into the hydroxyl group, followed by a radical coupling reaction of the naphthol rings .
Industrial Production Methods
Industrial production of this compound often involves the optical resolution of racemic mixtures. One method uses the alkaloid N-benzylcinchonidinium chloride to form a crystalline inclusion compound, which allows for the separation of enantiomers . Another method involves esterification with pentanoyl chloride, followed by enzymatic hydrolysis using cholesterol esterase .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] has a wide range of applications in scientific research:
Biology: The compound is used in the study of chiral recognition and enantioselective processes.
Mecanismo De Acción
The mechanism by which (S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] exerts its effects involves its ability to form stable chiral complexes with metal ions. These complexes can then participate in various catalytic processes, promoting enantioselective reactions. The molecular targets and pathways involved include the coordination of the hydroxyl groups to metal centers, which facilitates the formation of chiral environments for catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-1,1’-Bi(2-naphthol): Another chiral binaphthalene compound used in asymmetric synthesis.
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Used as a ligand in enantioselective catalysis.
Uniqueness
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] is unique due to its specific chiral configuration and the presence of both hydroxyl and naphthyl groups. This combination allows for the formation of highly stable and selective chiral complexes, making it particularly valuable in asymmetric synthesis and catalysis.
Propiedades
Fórmula molecular |
C31H22O2 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
1-[2-[(R)-hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H22O2/c32-28-19-17-22-10-3-6-14-25(22)30(28)29-24-13-5-2-9-21(24)16-18-27(29)31(33)26-15-7-11-20-8-1-4-12-23(20)26/h1-19,31-33H/t31-/m1/s1 |
Clave InChI |
IGROPODNLOBHGI-WJOKGBTCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2[C@H](C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
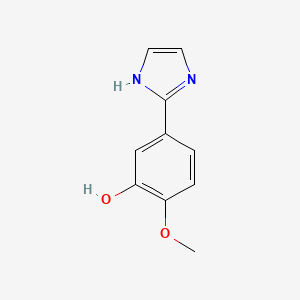
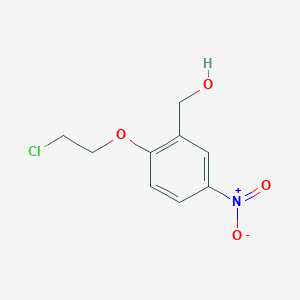
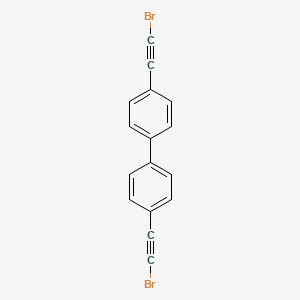
![1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)
![azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate](/img/structure/B11927286.png)
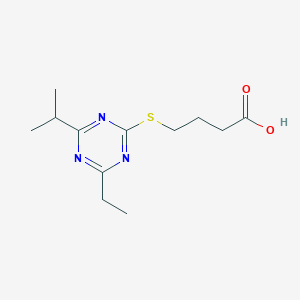
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)
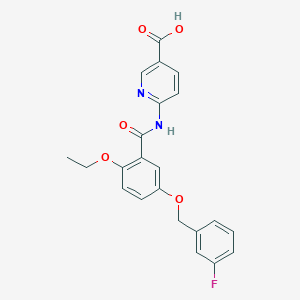

![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)
![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)

